6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Medicinal Chemistry Drug Discovery Physicochemical Properties

6-Methoxy-1,2,3,4-tetrahydroquinoxaline (CAS 13311-79-0; MW 164.20; XLogP3=1.6) is the essential 6-methoxy regioisomer for medicinal chemistry. Unlike unsubstituted or 5-methoxy analogs, this scaffold enables regiospecific sulfonamide introduction to generate colchicine-site tubulin inhibitors with nanomolar HT-29 antiproliferative activity. It is the preferred core for BBB-permeable NAD enhancers and serves as an ideal PPARγ counterscreen (IC50>50µM). Controlled oxidation yields 6-methoxyquinoxaline for materials science. Procure this isomer to ensure synthetic reproducibility and SAR fidelity.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 13311-79-0
Cat. No. B177072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,3,4-tetrahydroquinoxaline
CAS13311-79-0
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NCCN2
InChIInChI=1S/C9H12N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3
InChIKeySXRFQDARJDXESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,2,3,4-tetrahydroquinoxaline (CAS 13311-79-0): Chemical Identity, Class, and Foundational Procurement Profile


6-Methoxy-1,2,3,4-tetrahydroquinoxaline (CAS 13311-79-0, molecular formula C9H12N2O, molecular weight 164.20 g/mol) is a partially saturated N-heterocyclic compound belonging to the tetrahydroquinoxaline class [1]. It is characterized by a methoxy substituent at the 6-position of the fused bicyclic ring system, which differentiates it from unsubstituted and other regioisomeric analogs [1]. The compound is commonly employed as a heterocyclic building block in medicinal chemistry and chemical biology research, serving as a key intermediate for the synthesis of diverse pharmacologically active derivatives [2].

Why 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Cannot Be Simply Swapped with Unsubstituted or Other Regioisomeric Tetrahydroquinoxaline Analogs


Generic substitution of 6-methoxy-1,2,3,4-tetrahydroquinoxaline with unsubstituted tetrahydroquinoxaline or regioisomeric methoxy analogs (e.g., 5-methoxy) introduces significant changes in lipophilicity, hydrogen-bonding capacity, and molecular recognition that directly impact downstream synthetic utility and biological performance [1]. The 6-methoxy substituent confers a specific computed logP (XLogP3 = 1.6) and alters the electronic distribution of the aromatic ring, which governs regioselectivity in subsequent derivatization reactions and modulates binding interactions with biological targets [2]. Such alterations cannot be compensated for by simple molar substitution and would fundamentally change the outcome of synthetic campaigns or structure-activity relationship (SAR) studies relying on this specific scaffold [3].

Product-Specific Quantitative Evidence Guide: 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Differentiation from Analogs


Lipophilicity and Drug-Like Property Differentiation: Computed XLogP3 of 1.6 vs. Unsubstituted Tetrahydroquinoxaline (XLogP3 0.7)

The 6-methoxy substitution imparts a significant increase in lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydroquinoxaline parent scaffold, as reflected by computed partition coefficients [1]. The target compound exhibits an XLogP3 value of 1.6, while the unsubstituted analog (CAS 91-19-0) has an XLogP3 of approximately 0.7 [2]. This 2.3-fold increase in logP is accompanied by a change in hydrogen bond acceptor count (3 vs. 2) and donor count (2 vs. 2), which collectively influence membrane permeability and oral bioavailability potential [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Synthetic Utility as a Key Intermediate in Anticancer Agent Synthesis: Regiospecific Derivatization to Potent Colchicine Binding Site Inhibitors

The 6-methoxy substitution pattern directs regiospecific functionalization, enabling the synthesis of tetrahydroquinoxaline sulfonamide derivatives that display nanomolar antiproliferative activity [1]. In a comparative synthetic study, 6-methoxy-1,2,3,4-tetrahydroquinoxaline served as the starting material for the preparation of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (compound 7-1), among other analogs [1]. Subsequent biological evaluation of the series revealed that certain derivatives (e.g., compound I-7) inhibited HT-29 colon cancer cell proliferation with IC50 values in the low nanomolar range, with the 6-methoxy scaffold contributing to tubulin polymerization inhibitory activity [1].

Medicinal Chemistry Cancer Research Synthetic Methodology

Oxidation Potential and Controlled Reactivity Profile: Selective Conversion to 6-Methoxyquinoxaline vs. Alternative Regioisomers

The 6-methoxy-1,2,3,4-tetrahydroquinoxaline framework undergoes facile oxidation to yield 6-methoxyquinoxaline, a distinct aromatic heterocycle with altered electronic properties and a different biological profile [1]. In contrast, positional isomers such as 5-methoxy-1,2,3,4-tetrahydroquinoxaline (CAS 1536776-55-2) would afford 5-methoxyquinoxaline upon oxidation, which possesses divergent π-stacking and hydrogen-bonding capabilities . The molecular weight shifts from 164.20 g/mol (reduced form) to 160.17 g/mol (oxidized form), reflecting the loss of two hydrogen atoms [1].

Synthetic Chemistry Oxidation Reactions Reactivity Profiling

PPARγ Binding Affinity: Weak Activity Profile Suitable for Selectivity Counterscreens

Competitive binding assays reveal that 6-methoxy-1,2,3,4-tetrahydroquinoxaline exhibits only very weak affinity for the human peroxisome proliferator-activated receptor gamma (PPARγ), with an IC50 greater than 50,000 nM [1]. This is in contrast to other tetrahydroquinoxaline derivatives that have been optimized for nanomolar potency against specific targets, such as the NAD-boosting series [2]. The low affinity for PPARγ suggests that the parent scaffold does not intrinsically engage this nuclear receptor, making it a suitable negative control or selectivity counterscreen compound when evaluating more potent PPARγ-targeting analogs [1].

Nuclear Receptor Binding Assay Counterscreen

Comparative SAR from NAD-Boosting Tetrahydroquinoxaline Study: 6-Methoxy Substitution Contributes to Favorable Electrostatic and Steric Features

A recent SAR study on tetrahydroquinoxaline-based neuronal NAD-boosting agents established that substituent identity and position are critical determinants of activity [1]. While the exact 6-methoxy-1,2,3,4-tetrahydroquinoxaline was not the primary focus, the study's 3D-QSAR analysis identified favorable steric and electrostatic features associated with 6-position substitution [1]. Compounds with appropriate substitution at the 6-position demonstrated nanomolar potency in elevating NAD levels in primary cortical neurons, whereas unsubstituted or inappropriately substituted analogs showed significantly reduced or no activity [1].

Structure-Activity Relationship Neuroprotection NAD Metabolism

Distinct Hydrogen-Bonding Capacity Relative to N-Methylated Analog 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline

The presence of an unsubstituted secondary amine (NH) in 6-methoxy-1,2,3,4-tetrahydroquinoxaline provides a hydrogen bond donor that is absent in N-methylated derivatives such as 1-methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline (CAS 912284-84-5) [1]. PubChem computed data indicate that the target compound has a hydrogen bond donor count of 2, whereas the N-methyl analog has only 1 . This difference affects both physicochemical properties (e.g., solubility, logP) and intermolecular interactions with biological targets, including the capacity to serve as a hydrogen bond donor to protein backbone carbonyls or side-chain residues [1].

Medicinal Chemistry Drug Design Hydrogen Bonding

Optimal Research and Industrial Application Scenarios for 6-Methoxy-1,2,3,4-tetrahydroquinoxaline (CAS 13311-79-0)


Synthesis of Colchicine Binding Site Inhibitors for Anticancer Drug Discovery

This compound is the preferred starting material for the construction of tetrahydroquinoxaline sulfonamide derivatives that target the colchicine binding site of tubulin, as demonstrated in recent medicinal chemistry campaigns [1]. Using 6-methoxy-1,2,3,4-tetrahydroquinoxaline as the core scaffold enables the regiospecific introduction of sulfonamide and other substituents to generate analogs with nanomolar antiproliferative activity against colon cancer cell lines (e.g., HT-29) [1]. Substituting an alternative regioisomer would disrupt the established synthetic route and likely compromise biological activity, making this compound essential for replicating or expanding upon published SAR findings.

Neuronal NAD-Boosting Agent Development (Neurodegenerative Disease Research)

Based on SAR studies of tetrahydroquinoxaline-based NAD enhancers, the 6-methoxy substitution pattern is identified as a favorable starting point for developing neuroprotective drug candidates [2]. The lipophilic nature of the 6-methoxy group (XLogP3 = 1.6) aligns with the need for blood-brain barrier permeability, and the scaffold can be further elaborated to achieve nanomolar potency in elevating neuronal NAD levels [3]. Procuring this specific building block allows researchers to generate focused libraries that probe the steric and electrostatic requirements of the 6-position for NAD-boosting activity.

Selectivity Counterscreens for PPARγ-Targeted Drug Discovery Programs

Given its very weak affinity for PPARγ (IC50 > 50,000 nM), 6-methoxy-1,2,3,4-tetrahydroquinoxaline serves as an ideal negative control or counterscreen compound in nuclear receptor drug discovery [4]. When evaluating a series of potential PPARγ agonists or antagonists, this compound provides a baseline for selectivity, ensuring that observed activity is due to the intended molecular design rather than off-target engagement of this receptor. Its use can de-risk lead optimization campaigns by confirming target specificity early in the process.

Regiospecific Oxidation to 6-Methoxyquinoxaline for Heterocyclic Building Block Diversification

The controlled oxidation of 6-methoxy-1,2,3,4-tetrahydroquinoxaline yields 6-methoxyquinoxaline, a distinct aromatic heterocycle with applications in materials science and medicinal chemistry [5]. Researchers seeking to access 6-methoxyquinoxaline via a partially saturated intermediate can procure this compound and perform mild oxidation, avoiding the need for direct quinoxaline synthesis routes. The ability to toggle between reduced and oxidized forms provides a valuable degree of synthetic flexibility.

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